4-(4-Bromobenzyl)-6-chloropyrimidine
Overview
Description
4-(4-Bromobenzyl)-6-chloropyrimidine is an organic compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a bromobenzyl group at the 4th position and a chlorine atom at the 6th position of the pyrimidine ring. Pyrimidines are known for their wide range of applications in medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromobenzyl)-6-chloropyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromobenzyl chloride and 6-chloropyrimidine.
Reaction Conditions: The reaction between 4-bromobenzyl chloride and 6-chloropyrimidine is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Optimization: Reaction conditions are optimized to maximize yield and minimize by-products.
Purification: Industrial-scale purification methods such as distillation, crystallization, and chromatography are employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromobenzyl)-6-chloropyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar aprotic solvent.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring.
Scientific Research Applications
4-(4-Bromobenzyl)-6-chloropyrimidine has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in the study of biological pathways and molecular interactions.
Material Science: It is employed in the development of new materials with specific properties, such as polymers and liquid crystals.
Agriculture: The compound is used in the synthesis of agrochemicals, including herbicides and pesticides.
Mechanism of Action
The mechanism of action of 4-(4-Bromobenzyl)-6-chloropyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromobenzyl)-6-methylpyrimidine: Similar structure with a methyl group instead of a chlorine atom.
4-(4-Chlorobenzyl)-6-chloropyrimidine: Similar structure with a chlorobenzyl group instead of a bromobenzyl group.
4-(4-Bromobenzyl)-5-chloropyrimidine: Similar structure with the chlorine atom at the 5th position instead of the 6th position.
Uniqueness
4-(4-Bromobenzyl)-6-chloropyrimidine is unique due to the specific positioning of the bromobenzyl and chlorine groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
4-[(4-bromophenyl)methyl]-6-chloropyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN2/c12-9-3-1-8(2-4-9)5-10-6-11(13)15-7-14-10/h1-4,6-7H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSEMBKMLRXASRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC(=NC=N2)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.